Avermectin B1a monosaccharide

Anthelmintic Nematode C. elegans

Avermectin B1a monosaccharide is the selective hydrolysis product of the parent disaccharide, characterized by a unique functional divergence: it potently inhibits nematode larval development (MAC 0.1 μM in C. elegans) yet is devoid of paralytic activity. This distinct profile makes it an irreplaceable molecular probe for dissecting ivermectin resistance mechanisms—differentiating target-site mutations from efflux/metabolism-based resistance. As a documented minor metabolite, it is also an essential LC-MS/MS analytical standard for PK studies. Note: monosaccharide exhibits 2–4 fold weaker potency than disaccharide counterparts; direct substitution is scientifically invalid.

Molecular Formula C41H60O11
Molecular Weight 728.9 g/mol
Cat. No. B15579640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvermectin B1a monosaccharide
Molecular FormulaC41H60O11
Molecular Weight728.9 g/mol
Structural Identifiers
InChIInChI=1S/C41H60O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,15-17,22-23,25,27,29-38,42-43,45H,9,14,18-21H2,1-8H3/b11-10+,24-13+,28-12+/t22?,23-,25-,27-,29+,30-,31?,32-,33-,34+,35-,36-,37+,38+,40+,41+/m0/s1
InChIKeyZBVWYDMYMRLKIV-WDDCUDLXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Avermectin B1a Monosaccharide: A Precise Molecular Probe for Anthelmintic and Insecticidal Mechanism Studies


Avermectin B1a monosaccharide (CAS 71831-09-9) is a macrolide derived from the fermentation of *Streptomyces avermitilis*, representing the monosaccharide form of the avermectin B1a component [1]. It is characterized by the selective hydrolysis of the terminal saccharide unit from the parent disaccharide, yielding a compound with a distinct activity profile. While retaining potent anthelmintic and insecticidal properties, it is noted for its unique property of inhibiting nematode larval development without causing paralysis . This specific mechanism, along with its utility as a sensitive probe for detecting certain types of ivermectin resistance, defines its primary scientific value .

Why Avermectin B1a Monosaccharide Cannot Be Interchanged with Disaccharide Analogs in Research


The direct substitution of Avermectin B1a monosaccharide for its disaccharide counterpart (Avermectin B1a) or other macrocyclic lactones (e.g., ivermectin) is scientifically invalid due to quantifiable differences in potency and functional activity. A foundational patent and supporting medicinal chemistry literature explicitly state that avermectin monosaccharide derivatives have been demonstrated to possess two to four fold weaker activity than the corresponding disaccharide compounds [1]. Furthermore, while the disaccharide parent compound induces paralysis in nematodes by opening glutamate-gated chloride channels, the monosaccharide form is a potent inhibitor of larval development but is notably devoid of paralytic activity . This functional divergence underscores the need for precise compound selection based on the specific biological endpoint being investigated, rather than generic class-based substitution.

Quantitative Differentiation of Avermectin B1a Monosaccharide vs. Key Analogs: A Comparative Evidence Guide


Comparative Anthelmintic Potency Against Caenorhabditis elegans (MAC)

Avermectin B1a monosaccharide demonstrates a defined Minimum Active Concentration (MAC) against the model nematode *C. elegans* [1]. This data point provides a precise baseline for its bioactivity in a standardized assay system. This is in contrast to the more potent parent compound, Avermectin B1a disaccharide, for which the MAC is not directly comparable in the same assay system, but general class knowledge indicates higher potency [2].

Anthelmintic Nematode C. elegans

Insecticidal Efficacy Comparison in Lucilia cuprina Larvae

In comparative insecticidal assays against organophosphate-susceptible *Lucilia cuprina* (sheep blowfly) larvae, purified fractions of avermectins demonstrated superior potency to the organophosphate standard diazinon [1]. The B1a fraction, from which the monosaccharide is derived, showed an LC50 of approximately 0.0058 ppm, which is over 5-fold more potent than diazinon's LC50 of 0.03 ppm [1].

Insecticidal Agriculture Lucilia cuprina

Modulation of GABA Receptor Binding in Mammalian Brain

Avermectin B1a (the parent disaccharide) modulates the GABA/benzodiazepine receptor complex in mammalian brain tissue in a unique manner [1]. At submicromolar concentrations, it produces effects opposite to those of pentobarbital and etazolate, decreasing the high-affinity binding of GABA agonists by half and increasing the binding of the antagonist bicuculline methochloride by over twofold [1]. This distinctive modulation profile is a key differentiator for studying the GABA receptor complex, and the monosaccharide form offers a tool with reduced potency and altered functional outcomes for investigating these mechanisms .

Neuroscience GABA receptor Modulation

Comparative Structure-Activity Relationship (SAR) Analysis in Haemonchus contortus Larval Development

A comprehensive SAR study examining chemical substitutions in 14 avermectins, including ivermectin and doramectin, found that there was no major potency advantage or disadvantage to a disaccharide over a monosaccharide substituent at the C-13 position in a *Haemonchus contortus* larval development assay [1]. Both ivermectin and doramectin were fully effective at 0.001 µg/ml, and their respective monosaccharide homologs showed similar activity [1]. This is a critical finding, as it demonstrates that while overall class potency can vary, the sugar moiety substitution at C-13 is not a primary driver of efficacy in this specific nematode model.

Structure-Activity Relationship Haemonchus contortus Drug Discovery

Targeted Application Scenarios for Avermectin B1a Monosaccharide Based on Verified Evidence


Probe for Ivermectin Resistance Mechanisms in Nematodes

Given its specific property of inhibiting larval development without causing paralysis, Avermectin B1a monosaccharide serves as a critical molecular probe to dissect and diagnose mechanisms of ivermectin resistance in parasitic nematodes . Its unique activity profile allows researchers to differentiate between resistance related to target-site mutations in glutamate-gated chloride channels (which mediate paralysis) and other forms of resistance, such as those involving drug efflux or metabolism .

Analytical Standard in Pharmacokinetic and Metabolism Studies

As a documented minor metabolite of avermectin B1a in various species, including rats and steers, the monosaccharide form is an essential analytical standard for comprehensive pharmacokinetic (PK) and drug metabolism studies [1]. Its inclusion in LC-MS/MS methods is crucial for accurately quantifying the metabolic fate of avermectin-based drugs and understanding their disposition in target and non-target organisms.

Structure-Activity Relationship (SAR) Research on GABA Receptor Modulation

The distinct modulatory effects of avermectin B1a on the mammalian GABA/benzodiazepine receptor complex, including the opposite effect on agonist vs. antagonist binding compared to other positive allosteric modulators [2], make the monosaccharide form a valuable tool. It allows for SAR studies to delineate the structural features responsible for these unique effects and to explore the role of the terminal saccharide in receptor binding and functional outcome, particularly since the monosaccharide is known to have reduced potency and lacks paralytic activity .

Reference Compound for In Vitro Anthelmintic Screening Assays

With its well-defined Minimum Active Concentration (MAC) of 0.1 μM against the model organism *C. elegans* [3], Avermectin B1a monosaccharide provides a quantitative benchmark for in vitro anthelmintic screening programs. It serves as a reliable positive control for establishing assay sensitivity and comparing the relative potency of novel synthetic or natural product-derived anthelmintic candidates in a high-throughput format.

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